5-(Pyridin-3-yl)pentan-2-one
Overview
Description
5-(Pyridin-3-yl)pentan-2-one is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a ketone derivative of pyridine, characterized by a pyridine ring attached to a pentanone chain
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.
Mode of Action
Based on its structural similarity to other aralkylamines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Aralkylamines can influence a variety of biochemical pathways depending on their specific targets . For example, they may modulate signal transduction pathways, enzymatic reactions, or ion channel activity.
Pharmacokinetics
Its molecular weight of 16322 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its liquid physical form may also facilitate absorption.
Result of Action
Based on its structural similarity to other aralkylamines , it may modulate the activity of its targets, leading to changes in cellular signaling, metabolism, or ion transport.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Pyridin-3-yl)pentan-2-one . For example, factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets. Its storage temperature is room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)pentan-2-one can be achieved through several methods. One common approach involves the condensation of 3-pyridinecarboxaldehyde with a suitable ketone precursor under acidic or basic conditions . Another method includes the use of cycloaddition reactions involving pyridine N-imine with alkynyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5-(Pyridin-3-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the pentanone chain.
Pentan-2-one: A simple ketone without the pyridine ring.
Pyrazolo[3,4-b]pyridin-6-one: A compound with a similar pyridine ring but different functional groups.
Uniqueness
5-(Pyridin-3-yl)pentan-2-one is unique due to its combined structural features of both pyridine and pentanone, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potential biological activities that are not observed in its individual components .
Properties
IUPAC Name |
5-pyridin-3-ylpentan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-8H,2,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNYVXCVAMTSMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310869 | |
Record name | 5-(3-Pyridinyl)-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-88-7 | |
Record name | 5-(3-Pyridinyl)-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90874-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Pyridinyl)-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901310869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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